(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-4-2-1-3-13(15)5-6-17(22)21-10-8-14(11-21)23-16-7-9-19-12-20-16/h1-7,9,12,14H,8,10-11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSUYORTSUHORI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidine derivative, the intermediate is synthesized through nucleophilic substitution reactions.
Attachment of the Pyrimidin-4-yloxy Group: This step involves the reaction of the pyrrolidinyl intermediate with a pyrimidin-4-yloxy halide under basic conditions to form the desired ether linkage.
Formation of the Final Compound: The final step involves the condensation of the intermediate with (E)-3-(2-chlorophenyl)prop-2-en-1-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products:
Oxidation: N-oxides of the pyrrolidinyl group.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one may act as inhibitors of mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. The inhibition of these mutant proteins can disrupt cancer cell metabolism and promote apoptosis in tumor cells. Studies have shown that targeting IDH mutations with specific inhibitors can lead to significant reductions in tumor growth and improved survival rates in preclinical models .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate that similar compounds may enhance cognitive function and exhibit neuroprotective effects, making them candidates for further investigation in conditions such as Alzheimer's disease and schizophrenia .
Antimicrobial Activity
Some derivatives of this compound have demonstrated antimicrobial properties against various bacterial strains. The presence of the pyrimidinyl group is thought to enhance the compound's interaction with bacterial enzymes, leading to increased efficacy against resistant strains .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of compounds with similar structures. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting their use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Inhibition of Mutant IDH
In a study published by Merck, researchers synthesized a series of compounds targeting mutant IDH proteins. Among these, this compound showed promising results in vitro, demonstrating significant inhibition of mutant IDH activity and reduced proliferation of cancer cell lines harboring these mutations .
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotective agents evaluated several pyrimidine-containing compounds for their ability to protect neuronal cells from oxidative stress. The study found that this compound provided substantial protection against cell death induced by neurotoxic agents, highlighting its potential for further development as a therapeutic agent for neurodegenerative diseases .
Table 1: Comparison of Biological Activities
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| This compound | Mutant IDH | Inhibitory | |
| Similar Compound A | Neurotransmitter Systems | Modulatory | |
| Similar Compound B | Bacterial Enzymes | Antimicrobial |
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Inhibition of Mutant IDH | Significant inhibition observed | Potential for cancer therapy |
| Neuroprotective Effects | Protection against oxidative stress | Possible treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Chalcone derivatives with halogenated aryl groups and heterocyclic substitutions are widely studied. Below is a comparative analysis of structurally related compounds:
Key Structural and Functional Differences
Substituent Effects on Physical Properties: The 2-chlorophenyl group in the target compound may increase melting points compared to 3- or 4-chloro isomers due to steric effects (e.g., 3a: mp 192–194°C vs. 3c: mp 124°C) .
Biological Activity Trends: Chalcones with pyridinyl or pyrimidinyl groups (e.g., 3a, target compound) often exhibit enhanced bioactivity due to improved binding to enzymes or receptors via heteroatom interactions . Halogen positioning influences activity: 2-chloro derivatives show stronger antioxidant effects than 4-chloro analogues, likely due to electronic effects on the enone system .
Crystallographic and Packing Behavior :
- Dihedral angles between aryl rings in chalcones range from 7.14° to 56.26°, with electron-withdrawing groups (e.g., Cl, F) reducing coplanarity and altering packing efficiency .
- The target compound’s pyrrolidinyl-pyrimidine group may adopt a twisted conformation, reducing π-π stacking but enabling hydrogen bonding with adjacent molecules (e.g., N–H···O interactions) .
Biological Activity
(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, a compound with a complex chemical structure, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a chlorophenyl group, a pyrrolidine moiety, and a pyrimidinyl ether, which contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.
The compound appears to exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : It has been identified as an inhibitor of key signaling pathways involved in cancer progression, including the EGFR and Src pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on HepG2 and MCF7 Cell Lines :
- Objective : To evaluate the cytotoxic effects on liver (HepG2) and breast (MCF7) cancer cell lines.
- Findings : The compound demonstrated an IC50 value of approximately 2.5 µM against HepG2 cells and 3.0 µM against MCF7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, and how are key intermediates validated?
- Methodology : The synthesis typically involves multi-step reactions:
Core formation : Construct the pyrrolidine ring with pyrimidin-4-yloxy substitution via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ in DMF at 80–100°C) .
Chlorophenyl introduction : Couple 2-chlorophenylacetic acid derivatives to the pyrrolidine core via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
α,β-unsaturated ketone formation : Employ Claisen-Schmidt condensation between acetophenone derivatives and aldehydes under basic conditions (e.g., NaOH/EtOH) to establish the (E)-configuration .
- Validation : Monitor intermediates using TLC, HPLC, or LC-MS. Confirm regioselectivity of the pyrimidinyl ether linkage via ¹H/¹³C NMR (e.g., downfield shifts for ether oxygens at δ 4.5–5.5 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration of the α,β-unsaturated ketone (bond angles ~120° for sp² carbons) .
- NMR spectroscopy :
- ¹H NMR: Identify vinyl protons (δ 6.5–7.5 ppm, coupling constant J = 15–16 Hz for trans-configuration) and pyrimidine protons (δ 8.5–9.0 ppm) .
- ¹³C NMR: Detect carbonyl carbons (δ 190–200 ppm) and pyrrolidine carbons (δ 40–60 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the α,β-unsaturated ketone moiety in this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the α,β-unsaturated system. Calculate Fukui indices to identify nucleophilic attack sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the chlorophenyl group .
- MD simulations : Assess stability of the compound in aqueous solutions (e.g., using GROMACS) to predict solubility and aggregation behavior .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. For example, variations in ATP concentrations in kinase assays can alter inhibition potency by 10–100× .
- Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Data normalization : Adjust for batch effects (e.g., solvent purity, cell passage number) using statistical tools like ANOVA or mixed-effects models .
Q. What strategies optimize regioselectivity in forming the pyrrolidine-pyrimidinyl ether linkage?
- Methodology :
- Protecting groups : Temporarily block reactive sites on the pyrrolidine (e.g., Boc protection for amines) to direct etherification to the 3-position .
- Catalytic control : Use CuI/L-proline catalysts to enhance selectivity in Ullmann-type coupling reactions (yield improvement from 40% to >75%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while non-polar solvents (e.g., toluene) may reduce side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
